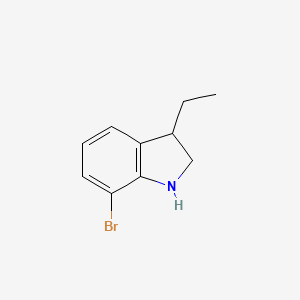
2,6-Dichlorobenzamidoxime hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichlorobenzamidoxime hydrochloride is a chemical compound with the molecular formula C7H7Cl3N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two chlorine atoms attached to a benzene ring, along with an amidoxime group and a hydrochloride salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichlorobenzamidoxime hydrochloride typically involves the chlorination of 2,6-dichlorotoluene followed by a series of reactions to introduce the amidoxime group. One common method includes the following steps:
Hydrolysis and Nitrilation: The chlorinated product undergoes hydrolysis and nitrilation in the presence of an acidic solvent and zinc chloride under heating reflux conditions to form 2,6-dichlorobenzaldehyde.
Amidoxime Formation: The final step involves the reaction of 2,6-dichlorobenzaldehyde with hydroxylamine hydrochloride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichlorobenzamidoxime hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the amidoxime group to amines.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
Oxidation: Formation of oximes and nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamidoxime derivatives.
Aplicaciones Científicas De Investigación
2,6-Dichlorobenzamidoxime hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, dyes, and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2,6-Dichlorobenzamidoxime hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The amidoxime group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other biological molecules. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, contributing to its biological effects.
Comparación Con Compuestos Similares
2,6-Dichlorobenzamidoxime hydrochloride can be compared with other dichlorobenzamide derivatives, such as:
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
These compounds share similar structural features but differ in the position and nature of substituents on the benzene ring. The unique arrangement of chlorine atoms and the amidoxime group in this compound contributes to its distinct chemical and biological properties .
Propiedades
Número CAS |
2595-52-0 |
|---|---|
Fórmula molecular |
C7H7Cl3N2O |
Peso molecular |
241.5 g/mol |
Nombre IUPAC |
2,6-dichloro-N'-hydroxybenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C7H6Cl2N2O.ClH/c8-4-2-1-3-5(9)6(4)7(10)11-12;/h1-3,12H,(H2,10,11);1H |
Clave InChI |
FQSNZBSZVFWEFW-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)Cl)/C(=N/O)/N)Cl.Cl |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C(=NO)N)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13168989.png)

amine](/img/structure/B13169010.png)



![Dimethyl-(7-nitro-benzo[1,2,5]oxadiazol-4-YL)-amine](/img/structure/B13169050.png)





![N-[(3-Aminocyclopentyl)methyl]propanamide](/img/structure/B13169075.png)

